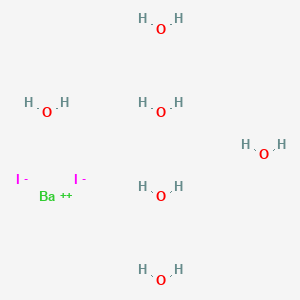

Barium iodide hexahydrate

Description

Structure

2D Structure

Properties

CAS No. |

13477-15-1 |

|---|---|

Molecular Formula |

BaH12I2O6 |

Molecular Weight |

499.226 |

IUPAC Name |

barium(2+);diiodide;hexahydrate |

InChI |

InChI=1S/Ba.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

BIQXNKOIUIZOFC-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[I-].[I-].[Ba+2] |

Synonyms |

BARIUM IODIDE HEXAHYDRATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Barium Iodide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of barium iodide, with a focus on its hydrated forms. Barium iodide is an inorganic compound that exists in an anhydrous state (BaI₂) and as various hydrates, most notably the dihydrate (BaI₂·2H₂O) and the hexahydrate (BaI₂·6H₂O).[1] Due to its hygroscopic nature, the anhydrous form readily absorbs atmospheric moisture to form these hydrates.[1] This document compiles available quantitative data, outlines standard experimental methodologies for property determination, and presents a logical workflow for the characterization of such hydrated inorganic salts.

Core Physical Properties

Barium iodide is a white solid compound, with its hydrated forms appearing as colorless crystals.[1][2][3] It is known to be soluble in water, ethanol, and acetone.[1][2][3] Like other soluble barium salts, barium iodide is toxic.[1]

While the hexahydrate is a recognized form of barium iodide with the CAS number 13477-15-1, detailed quantitative physical property data for this specific hydrate (B1144303) is not extensively documented in readily available literature.[1] The dihydrate is the more commonly characterized hydrated form. The following table summarizes the key physical properties of the anhydrous and dihydrate forms of barium iodide for comparative analysis.

| Physical Property | Barium Iodide (Anhydrous) | Barium Iodide Dihydrate | Barium Iodide Hexahydrate |

| CAS Number | 13718-50-8[1] | 7787-33-9[1] | 13477-15-1[1] |

| Molecular Formula | BaI₂[1] | BaI₂·2H₂O[1] | BaI₂·6H₂O |

| Molar Mass | 391.136 g/mol [1][2] | 427.167 g/mol [1][2] | 499.228 g/mol |

| Appearance | White orthorhombic crystals[1] | Colorless crystals[1][3] | Data not available |

| Density | 5.15 g/cm³[1][2][3] | 4.916 g/cm³[1][2] | Data not available |

| Melting Point | 711 °C (decomposes)[1][2][3] | Decomposes at 740 °C[1][3][4] | Data not available |

| Solubility in Water | 166.7 g/100 mL at 0 °C; 221 g/100 mL at 20 °C[1] | Freely soluble[1] | Freely soluble |

Experimental Protocols for Physical Property Determination

The characterization of a hydrated inorganic salt like this compound involves a series of standard laboratory procedures to determine its physical properties.

Determination of Water of Hydration

A common method to determine the number of water molecules in a hydrate is through thermogravimetric analysis (TGA).

-

Principle: The hydrated salt is heated at a controlled rate, and the mass loss is continuously monitored. The distinct mass loss steps correspond to the removal of water molecules.

-

Methodology:

-

A precisely weighed sample of the hydrate is placed in a TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to identify the temperatures at which water is lost and to calculate the percentage of water in the hydrate. From this, the value of 'x' in BaI₂·xH₂O can be determined.

-

Melting Point Determination

The melting point of a hydrated salt is often a decomposition temperature.

-

Principle: The temperature at which the crystalline solid transitions to a liquid state upon heating is determined. For hydrates, this is often accompanied by the release of water.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point.

-

Solubility Determination

-

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is measured.

-

Methodology (Isothermal Saturation Method):

-

An excess amount of the salt is added to a known volume of the solvent (e.g., deionized water) in a temperature-controlled vessel.

-

The mixture is agitated for a prolonged period to ensure equilibrium is reached.

-

A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining salt is determined.

-

The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of the solvent.

-

Crystal Structure Determination

-

Principle: X-ray diffraction (XRD) is used to determine the arrangement of atoms within a crystal. The diffraction pattern is unique to a specific crystal structure.

-

Methodology (Powder XRD):

-

A finely powdered sample of the crystalline material is prepared.

-

The sample is mounted in a powder diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured at each angle.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed and compared to databases to identify the crystal structure and determine lattice parameters. The structure of anhydrous BaI₂ is known to be orthorhombic and resembles that of lead(II) chloride.[1]

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical characterization of a hydrated inorganic salt such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

Unraveling the Crystalline Architecture of Barium Iodide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystal structure of barium iodide hexahydrate (BaI₂·6H₂O), providing a comprehensive overview of its known structural characteristics and the methodologies used to determine them. While detailed crystallographic data for the hexahydrate form remains elusive in publicly accessible databases, this document summarizes the available information and presents data for related barium iodide compounds to offer a comparative structural context.

Introduction to Barium Iodide and its Hydrates

Barium iodide is an inorganic compound that exists in an anhydrous form (BaI₂) and as several hydrates, with the dihydrate (BaI₂·2H₂O) and the hexahydrate (BaI₂·6H₂O) being notable examples.[1] These compounds are of interest in various chemical and pharmaceutical applications. The degree of hydration significantly influences the crystal structure and physicochemical properties of the salt.

Crystal Structure of Barium Iodide Compounds

Detailed structural information is most readily available for the anhydrous and dihydrate forms of barium iodide, which can serve as a reference for understanding the potential coordination environment in the hexahydrate.

Anhydrous Barium Iodide (BaI₂)

The crystal structure of anhydrous barium iodide is well-characterized. It adopts an orthorhombic crystal system and is isostructural with lead(II) chloride (PbCl₂).[1][2]

Table 1: Crystallographic Data for Anhydrous Barium Iodide (BaI₂)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | a = 10.83 Å, b = 9.00 Å, c = 5.37 Å |

| α = β = γ = 90° | |

| Coordination Number of Ba²⁺ | 9 |

| Ba-I Bond Distances | Ranging from 3.50 to 4.13 Å |

Data sourced from the Materials Project.[3]

In this structure, each barium ion (Ba²⁺) is coordinated to nine iodide ions (I⁻), forming a complex three-dimensional lattice.[3]

Barium Iodide Dihydrate (BaI₂·2H₂O)

Information regarding the detailed crystal structure of the dihydrate is less common in the readily available literature, but it is known to be a stable crystalline solid.[4][5]

This compound (BaI₂·6H₂O)

Precise, peer-reviewed crystallographic data for this compound, including its unit cell dimensions, space group, and atomic coordinates, are not present in major crystallographic databases. Historical literature from 1918 describes the crystals as large, hexagonal prisms and suggests they are likely isomorphous with strontium chloride hexahydrate (SrCl₂·6H₂O). The crystal class was proposed to be trapezohedral tetartohedral with an estimated axial ratio of c/a = 0.538. However, this information is preliminary and has not been confirmed by modern crystallographic techniques.

Experimental Determination of Crystal Structures

The primary method for elucidating the crystal structure of compounds like this compound is single-crystal X-ray diffraction (SCXRD).

Principles of Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal can be determined.

General Experimental Protocol for Single-Crystal X-ray Diffraction

While a specific protocol for this compound is not available, a general workflow for the characterization of a hydrated salt is as follows:

Diagram 1: General Workflow for Single-Crystal X-ray Diffraction

References

Barium Iodide Hexahydrate (CAS: 13477-15-1): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium Iodide, with a specific focus on its hexahydrate form (CAS Number 13477-15-1). It covers the compound's chemical and physical properties, detailed synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

Barium iodide is an inorganic compound with the chemical formula BaI₂. It exists in an anhydrous form, as well as hydrated forms, most commonly as a dihydrate and hexahydrate.[1] These forms are white solids, with the hydrated versions being freely soluble in water, ethanol, and acetone.[1] Like other soluble barium salts, barium iodide is toxic.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of barium iodide and its common hydrates.

Table 1: Physical and Chemical Properties

| Property | Barium Iodide (Anhydrous) | Barium Iodide Dihydrate | Barium Iodide Hexahydrate |

| CAS Number | 13718-50-8[1] | 7787-33-9[1] | 13477-15-1[1] |

| Molecular Formula | BaI₂[1] | BaI₂·2H₂O | BaI₂·6H₂O |

| Molar Mass | 391.136 g/mol [2] | 427.267 g/mol [2] | 499.22 g/mol |

| Appearance | White solid[2] | Colorless crystals[2] | Colorless monoclinic crystals or white granular crystals[3] |

| Density | 5.15 g/cm³[2] | 5.0 g/cm³[2] | Not specified |

| Melting Point | 711 °C[2] (decomposes at 740 °C[3]) | Decomposes | Loses water upon heating[3] |

| Boiling Point | 2027 °C[2] | Not applicable | Not applicable |

| pH | 7 (for aqueous solution)[2] | Neutral or slightly alkaline (for aqueous solution)[3] | Neutral or slightly alkaline (for aqueous solution)[3] |

Table 2: Solubility of Barium Iodide in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 182[4] |

| 10 | 201[4] |

| 20 | 223[4] |

| 30 | 250[4] |

| 60 | 264[4] |

| 90 | 291[4] |

| 100 | 301[4] |

Experimental Protocols: Synthesis of Barium Iodide

Barium iodide can be synthesized through several methods. The following protocols detail the preparation of the dihydrate and anhydrous forms.

Protocol for Barium Iodide Dihydrate (BaI₂·2H₂O) Production

This method involves a two-step synthesis followed by purification.[3][4]

Step 1: Synthesis of Ferrous Iodide (FeI₂) Solution

-

Combine iodine and iron powder in a molar ratio of 1.0:1.2-1.5 in a reaction vessel containing water. The mass of the water should be 2-3 times the mass of the iodine.[3][4]

-

Maintain the reaction temperature between 40-60°C with a stirring speed of 60-100 rpm for 30-50 minutes.[3][4]

-

Proceed once the concentration of free iodine and iodate (B108269) (IO₃⁻) are within acceptable limits, yielding a ferrous iodide solution.[3]

Step 2: Synthesis of Barium Iodide (BaI₂) Solution

-

Add the ferrous iodide solution to a barium hydroxide (B78521) solution under stirring conditions. The molar ratio of ferrous iodide to barium hydroxide should be 1:1.[3][4] This neutralization reaction precipitates Ferrous Hydroxide (Fe(OH)₂) and forms an aqueous BaI₂ solution.

-

Boil the resulting mixture for 20 minutes.

-

Adjust the pH of the solution to 8.5-9.0 using barium hydroxide.[3][4]

Step 3: Filtration, Concentration, and Drying

-

Add activated carbon (2-5% of the initial iodine weight) to the reaction solution to adsorb and remove the Fe(OH)₂ precipitate and other impurities.[3][4]

-

Filter the mixture to obtain a clear Barium Iodide solution.

-

Evaporate the solution at room temperature and atmospheric pressure until BaI₂ crystals precipitate.[3]

-

Centrifuge the crystalline product to dehydrate it.

-

Dry the resulting BaI₂·2H₂O at a temperature of 75-90°C for 60-90 minutes.[3]

Protocol for Anhydrous Barium Iodide (BaI₂) Production

Anhydrous BaI₂ can be prepared directly or by dehydrating the hydrated form.

Method A: Dehydration

-

Heat the hydrated form (e.g., BaI₂·2H₂O).

-

The dihydrate loses its two water molecules at 539°C, converting to the anhydrous salt.[3][5]

Method B: Reaction in Pyridine (B92270)

-

React barium hydride (BaH₂) with ammonium (B1175870) iodide in a pyridine solution.[3][5]

-

Remove the majority of the pyridine solvent via distillation.

-

Remove the remaining crystalline pyridine by vacuum distillation at 150-160°C to yield anhydrous BaI₂.[3][4]

Applications in Research and Development

While direct applications in drug development are not prominent, barium iodide serves as a crucial precursor and reagent in various chemical syntheses, which is of interest to the pharmaceutical and materials science sectors.

-

Precursor for Other Iodides : Barium iodide is commonly used in the manufacturing of other iodide compounds.[3][6]

-

Organometallic Chemistry : It reacts with alkyl potassium compounds to form organobarium compounds.[1][7] These reagents can be valuable in organic synthesis for forming new carbon-carbon bonds.

-

Preparation of Active Barium Metal : Barium iodide can be reduced with lithium biphenyl (B1667301) to produce a highly active form of barium metal, a useful reducing agent in certain synthetic pathways.[1][4]

-

Radiation Detection : When doped with europium, barium iodide crystals are used as scintillators, which are essential components in radiation detection instruments for medical imaging and nuclear physics research.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis process of Barium Iodide Dihydrate and its subsequent conversion to the anhydrous form.

Caption: Workflow for the Synthesis of Barium Iodide Dihydrate.

Caption: Dehydration of Barium Iodide Dihydrate to Anhydrous Form.

Safety and Handling

Barium iodide is classified as hazardous. It is harmful if swallowed or inhaled.[9][10]

-

Handling : Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation and avoid dust formation.[9][11]

-

Health Effects : Prolonged exposure to iodides may lead to "iodism," with symptoms including skin rash, running nose, and headache.[10][12] As a soluble barium salt, ingestion can cause more severe symptoms like gastroenteritis, muscular paralysis, and cardiac irregularities.[12]

-

Storage : Store in a dry, well-ventilated place under an inert atmosphere. The compound is hygroscopic, light-sensitive, and air-sensitive.[9][12] Keep containers tightly closed and away from oxidizing agents, moisture, and light.[9][11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12]

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]

- 2. Barium Iodide - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Barium iodide | 13718-00-8 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. BARIUM IODIDE | 13718-50-8 [chemicalbook.com]

- 8. Barium Iodide: Structure, Properties & Key Reactions Explained [vedantu.com]

- 9. fishersci.com [fishersci.com]

- 10. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Molecular Weight of Barium Iodide Hexahydrate

This guide provides a detailed analysis of the molecular weight of Barium iodide hexahydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Composition

This compound is an inorganic compound, existing as a white solid. It is the hydrated form of Barium iodide, containing six molecules of water of crystallization for each molecule of Barium iodide. The chemical formula is therefore represented as BaI₂·6H₂O .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of Barium (Ba), Iodine (I), Hydrogen (H), and Oxygen (O).

The formula for the molecular weight (MW) is: MW = (Atomic Weight of Ba) + 2 * (Atomic Weight of I) + 12 * (Atomic Weight of H) + 6 * (Atomic Weight of O)

Using the standard atomic weights:

The calculated molecular weight is: MW = 137.327 + 2 * (126.904) + 12 * (1.008) + 6 * (15.999) MW = 137.327 + 253.808 + 12.096 + 95.994 MW = 499.225 g/mol

Data Presentation: Atomic Composition and Weight Contribution

The following table summarizes the quantitative data for each element in this compound.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Barium | Ba | 1 | 137.327 | 137.327 |

| Iodine | I | 2 | 126.904 | 253.808 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 499.225 |

Visualization of Molecular Weight Components

The logical relationship of the components contributing to the molecular weight of this compound is illustrated in the diagram below.

Diagram illustrating the elemental contributions to the total molecular weight.

Experimental Protocols

The determination of the molecular weight of this compound relies on the precise measurement of the atomic weights of its constituent elements. These atomic weights are determined through techniques such as mass spectrometry. In a laboratory setting, the molecular weight can be experimentally verified through methods like titration or gravimetric analysis, which involve chemical reactions where this compound is a reactant or product. For instance, precipitating the barium as barium sulfate (B86663) (BaSO₄) and weighing the precipitate is a common gravimetric method. Similarly, the iodide content can be determined by titration with a standard solution of silver nitrate (B79036) (AgNO₃). The water of hydration can be determined by heating a known mass of the hydrated salt to drive off the water and measuring the mass loss.

References

A Comprehensive Technical Guide to the Anhydrous, Dihydrate, and Hexahydrate Forms of Barium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the various forms of barium iodide, with a primary focus on the commercially available and scientifically significant anhydrous (BaI₂) and dihydrate (BaI₂·2H₂O) forms. While a hexahydrate (BaI₂·6H₂O) form is documented, detailed scientific literature regarding its synthesis, properties, and applications is notably scarce. This document summarizes the key chemical and physical properties, synthesis methodologies, and applications of the anhydrous and dihydrate forms to aid researchers in their selection and use of the appropriate barium iodide compound.

Core Properties: A Comparative Analysis

Barium iodide exists as an inorganic salt that can incorporate water molecules into its crystal lattice to form hydrates. The anhydrous and dihydrate forms are the most well-characterized and utilized in scientific and industrial applications. A summary of their key quantitative properties is presented in Table 1 for easy comparison.

| Property | Barium Iodide Anhydrous | Barium Iodide Dihydrate | Barium Iodide Hexahydrate |

| Chemical Formula | BaI₂ | BaI₂·2H₂O | BaI₂·6H₂O |

| Molecular Weight | 391.14 g/mol [1] | 427.17 g/mol [1] | 499.23 g/mol |

| Appearance | White to off-white orthorhombic crystalline solid.[1][2] | Colorless to white crystalline solid.[1][3] | No data available |

| Density | 5.15 g/cm³[1] | 4.916 - 5.0 g/cm³[1] | No data available |

| Melting Point | 711 °C[1] | Decomposes upon heating. | No data available |

| Solubility in Water | Soluble | Highly soluble (182 g/100 mL at 0 °C) | No data available |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and acetone.[1] | Soluble in ethanol and acetone.[1] | No data available |

| CAS Number | 13718-50-8[2] | 7787-33-9[2] | 13477-15-1[2] |

Table 1: Comparative Physical and Chemical Properties of Barium Iodide Forms

Structural Characteristics and Interconversion

The anhydrous form of barium iodide possesses a crystal structure similar to that of lead(II) chloride, with each barium ion (Ba²⁺) coordinated to nine iodide ligands (I⁻).[1][2] The dihydrate form incorporates two water molecules into its crystal lattice. These water molecules can be removed through heating, leading to the formation of the anhydrous salt. This process is reversible, as the anhydrous form is hygroscopic and will readily absorb moisture from the atmosphere to form the dihydrate.

The relationship between the anhydrous and dihydrate forms is a classic example of hydration and dehydration, driven by temperature and ambient humidity.

Synthesis Methodologies

Several methods have been developed for the synthesis of both anhydrous and dihydrate barium iodide. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis of Barium Iodide Dihydrate

A common and well-documented method for preparing barium iodide dihydrate involves the reaction of a barium salt with an iodide source in an aqueous solution.

Experimental Protocol: Neutralization of Barium Carbonate with Hydroiodic Acid [3][4]

-

Reaction Setup: In a well-ventilated fume hood, suspend barium carbonate (BaCO₃) in distilled water in a glass reactor.

-

Acid Addition: Slowly add a stoichiometric amount of hydroiodic acid (HI) to the barium carbonate suspension with continuous stirring. The reaction will produce carbon dioxide gas, so controlled addition is crucial to prevent excessive foaming.

-

Reaction: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

-

-

Completion and Filtration: Continue stirring until the evolution of CO₂ ceases, indicating the complete reaction of the barium carbonate. Filter the resulting solution to remove any unreacted starting material or impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the solution to cool slowly to room temperature to induce crystallization of barium iodide dihydrate (BaI₂·2H₂O).

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold distilled water. Dry the crystals under vacuum at a low temperature to avoid dehydration.

Synthesis of Barium Iodide Anhydrous

The anhydrous form can be prepared by the dehydration of the dihydrate or through direct synthesis routes that avoid aqueous media.

Method 1: Dehydration of Barium Iodide Dihydrate

Barium iodide dihydrate can be converted to the anhydrous form by heating. The dehydration occurs in a stepwise manner. The first water molecule is lost at a lower temperature, followed by the second at a significantly higher temperature.

Method 2: Reaction of Barium Metal with 1,2-Diiodoethane (B146647) [1][2]

Anhydrous barium iodide can be synthesized by reacting barium metal with 1,2-diiodoethane in an ether solvent. This method is suitable for obtaining the anhydrous form directly.

Method 3: Reaction of Barium Hydride with Ammonium (B1175870) Iodide

Another non-aqueous route involves the reaction of barium hydride with ammonium iodide in a pyridine (B92270) solution. The product can be isolated after the removal of the solvent by distillation.

The following diagram outlines a general workflow for the synthesis and characterization of barium iodide forms.

Applications in Research and Industry

Both anhydrous and dihydrate forms of barium iodide have found utility in various fields due to their specific properties.

-

Chemical Synthesis: Barium iodide serves as a precursor for the synthesis of other iodide compounds and organobarium compounds.[1][2] It is also used in the preparation of barium dioxide.

-

Analytical Chemistry: The high solubility of the dihydrate form makes it a useful reagent in analytical chemistry for qualitative and quantitative analysis of other compounds.

-

Electronics: Barium iodide is utilized in the manufacturing of certain electronic components and photoconductive materials.

-

Medical Imaging: Due to the high atomic number of barium, its compounds, including the iodide, can act as contrast agents in X-ray imaging.

Stability, Storage, and Handling

Proper storage and handling of barium iodide are crucial to maintain its integrity and ensure safety.

-

Anhydrous Barium Iodide: This form is highly hygroscopic and will readily absorb moisture from the air to form the dihydrate. It should be stored in a tightly sealed container under a dry, inert atmosphere. It is also sensitive to light and air.

-

Barium Iodide Dihydrate: The dihydrate is more stable in ambient conditions but will lose its water of crystallization upon heating. It should be stored in a cool, dry place.

Like other soluble barium salts, barium iodide is toxic if ingested or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

The Elusive Hexahydrate

Conclusion

Barium iodide, in its anhydrous and dihydrate forms, offers a range of properties that make it a valuable compound in various scientific and industrial domains. Understanding the distinct characteristics of each form, their interconversion, and appropriate synthesis and handling procedures is paramount for their effective and safe utilization. While the hexahydrate form remains an area for future investigation, the well-characterized anhydrous and dihydrate salts continue to be important tools for researchers and developers.

References

An In-depth Technical Guide to the Thermal Properties of Barium Iodide Hydrates

Introduction

Barium iodide (BaI₂) is an inorganic compound that exists in an anhydrous state as well as in hydrated forms, most commonly as a dihydrate (BaI₂·2H₂O) and a hexahydrate (BaI₂·6H₂O). These compounds are of interest to researchers in various fields, including materials science and drug development, where understanding the thermal properties of hydrated salts is crucial for processing, stability, and application. This technical guide provides a comprehensive overview of the thermal properties of barium iodide hydrates, with a focus on the hexahydrate form. It is important to note that while extensive data is available for the anhydrous and dihydrate forms, specific experimental data for the thermal properties of barium iodide hexahydrate is limited in publicly accessible literature. This guide synthesizes the available information and presents generalized experimental protocols for the characterization of such hydrated salts.

Quantitative Data on Thermal Properties

The thermal behavior of barium iodide hydrates is primarily characterized by their dehydration upon heating, followed by the melting and decomposition of the anhydrous salt. The following tables summarize the available quantitative data for the different forms of barium iodide.

Table 1: Thermal Decomposition Data for Barium Iodide Dihydrate

| Thermal Event | Temperature (°C) | Notes |

| Loss of first H₂O | ~98.9 | Dehydration to Barium iodide monohydrate. |

| Loss of second H₂O | ~539 | Dehydration to anhydrous Barium iodide. |

| Decomposition | ~740 | Decomposition of the anhydrous salt. |

Note: The data for the stepwise dehydration of the dihydrate is based on limited sources and may vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: General Thermal Properties of Anhydrous Barium Iodide

| Property | Value |

| Melting Point | 711 °C |

| Boiling Point | 2027 °C |

| Decomposition Temperature | > 740 °C[1] |

Specific Heat Capacity and Thermal Conductivity

There is currently no specific experimental data available in the literature for the specific heat capacity or thermal conductivity of this compound. The NIST WebBook provides data for the heat capacity of anhydrous Barium iodide in the solid and gas phases, but not for the hydrated forms.[2] For researchers requiring this data, direct experimental measurement is recommended.

Experimental Protocols

The thermal properties of hydrated salts like this compound are typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the water content of hydrates and the temperatures at which dehydration occurs.

-

Objective: To determine the stoichiometry of hydration and the temperature ranges of dehydration for this compound.

-

Instrumentation: A thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically between 5 to 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition point (e.g., 25 °C to 800 °C).

-

Atmosphere: An inert atmosphere, such as dry nitrogen or argon, is continuously purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions and to carry away the evolved water vapor.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The distinct steps in the curve correspond to the loss of water molecules, and the temperature at the midpoint of the step is often taken as the dehydration temperature. The stoichiometry of the hydrate (B1144303) can be calculated from the percentage of mass loss at each step.

2. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference as a function of temperature, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. Both techniques are used to identify endothermic and exothermic processes, such as dehydration, melting, and phase transitions.

-

Objective: To determine the temperatures and enthalpies of dehydration, melting, and other phase transitions of this compound.

-

Instrumentation: A DTA or DSC instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically between 5 to 20 °C/min, is used.

-

Temperature Range: Similar to TGA, the temperature range should encompass all expected thermal events.

-

Atmosphere: An inert atmosphere, such as dry nitrogen or argon, is maintained at a constant flow rate.

-

-

Data Analysis: The DTA/DSC thermogram shows peaks corresponding to thermal events. Endothermic events, such as dehydration and melting, are typically shown as downward peaks, while exothermic events are shown as upward peaks. The temperature at the onset or peak of the endotherm provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the event.

Visualizations

Dehydration Pathway of a Hexahydrate Salt

The following diagram illustrates a hypothetical stepwise dehydration of a generic hexahydrate salt, as would be expected for this compound. The specific temperatures for each dehydration step for BaI₂·6H₂O are not available in the literature and would need to be determined experimentally.

Caption: A conceptual diagram of the stepwise dehydration of this compound.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental workflow for characterizing the thermal properties of a hydrated salt using TGA and DSC.

Caption: A generalized workflow for the thermal analysis of a hydrated salt.

References

Methodological & Application

Application Notes and Protocols: Europium-Doped Barium Iodide (BaI₂:Eu²⁺) for Scintillator Detectors

Introduction

Barium Iodide (BaI₂) is a high-Z inorganic scintillator material that has garnered interest for gamma-ray detection applications.[1][2] When doped with divalent europium (Eu²⁺), it exhibits high light yields, making it a promising alternative to other high-performance scintillators like LaBr₃(Ce).[3][4][5] Barium Iodide offers a high density (5.1 g/cm³) and effective atomic number (Zeff= 54.1), which are advantageous for efficient gamma-ray absorption.[1][3][4] Unlike LaBr₃(Ce), it is free from intrinsic radioactivity.[3][4][5]

It is critical to note that for scintillator applications, the anhydrous form of Barium Iodide (BaI₂) is used. The hexahydrate form (BaI₂·6H₂O) is not suitable for the high-temperature melt growth techniques required to produce high-quality single crystals for detectors, as the water of hydration would interfere with the crystallization process and degrade scintillation performance.

Scintillation Mechanism

The scintillation process in BaI₂:Eu²⁺ involves the following steps:

-

Energy Deposition: An incident gamma-ray interacts with the crystal lattice, creating a cascade of secondary electrons and electron-hole pairs.

-

Energy Transfer: These charge carriers move through the crystal and transfer their energy to the Eu²⁺ activator sites.

-

Luminescence: The excited Eu²⁺ ions de-excite by emitting photons, primarily through the 5d-4f electronic transition.[6] This emission is centered around 420-425 nm.[6][7][8][9]

An additional, undesirable emission band is often observed around 550 nm, which is attributed to impurity-mediated recombination or trapped excitons.[1][4][7][8] The intensity of this band can be significantly reduced by using high-purity, zone-refined BaI₂ starting material.[1][3][7][8]

Quantitative Data

The performance of BaI₂:Eu²⁺ scintillators can be summarized by several key metrics. The following table compiles quantitative data from various studies.

| Property | Value | Source | Notes |

| Density | 5.1 g/cm³ | [1][3][4] | High density contributes to a good gamma-ray stopping power. |

| Effective Atomic Number (Zeff) | 54.1 | [1] | High Zeff is beneficial for photoelectric absorption of gamma rays. |

| Melting Point | 711 °C | [1][3] | Relevant for the Bridgman crystal growth technique. |

| Crystal Structure | Orthorhombic | [1][3] | |

| Light Yield | >30,000 - 35,000 photons/MeV | [3][4][5][10] | Can be lower than other high-performance scintillators but is still substantial. |

| Primary Emission Peak | ~420 - 425 nm | [1][6][7][8][9][10] | Corresponds to the Eu²⁺ 5d-4f transition. Well-matched to standard photomultiplier tubes. |

| Decay Time (Eu²⁺ emission) | ~450 ns to < 1 µs | [1][3][4][7][8][10] | The primary, fast scintillation component. |

| Decay Time (Impurity band) | ~3 µs | [1][4][7][8] | A slower, undesirable component associated with impurities. Can be suppressed with pure materials. |

| Energy Resolution (at 662 keV) | 8.0% - 8.1% | [3][5] | A key performance metric for gamma-ray spectroscopy. |

Experimental Protocols

Crystal Growth (Bridgman Technique)

High-quality single crystals of BaI₂:Eu²⁺ are essential for optimal scintillator performance. The Bridgman technique is commonly used for their growth.[1][3][7][8]

a. Material Purification (Zone Refining): To minimize the undesirable luminescence at ~550 nm, the BaI₂ starting material must be purified.[1][8]

-

Load the as-received BaI₂ powder (e.g., 99.995% pure ultra-dry powder) into a quartz ampoule.

-

Perform zone refining to segregate impurities. This process involves passing a molten zone along the length of the material, causing impurities to move with the molten region.

-

The result is a colorless, purified BaI₂ feedstock, as the initial yellowish color (often due to oxides or oxyiodides) is removed.[1][4]

b. Crystal Growth:

-

Mix the purified BaI₂ powder with the desired concentration of Eu²⁺ dopant (e.g., 0.5 mole percent EuI₂).

-

Seal the mixture in a quartz crucible under vacuum.

-

Place the crucible in a vertical Bridgman furnace.

-

Heat the furnace above the melting point of BaI₂ (711 °C) to ensure the material is completely molten.

-

Slowly lower the crucible through a temperature gradient. Crystal solidification begins at the cooler end and proceeds along the length of the crucible.

-

After the entire boule has solidified, cool it slowly to room temperature to prevent cracking. BaI₂ is noted to be less prone to cracking than other halide scintillators like Lanthanum Halides.[1][7][8]

Scintillator Detector Assembly

-

Crystal Preparation: Cut a piece of the grown BaI₂:Eu²⁺ crystal to the desired dimensions (e.g., ~1 cm³).[3] Polish the surfaces to an optical finish to maximize light collection.

-

Encapsulation: BaI₂ is hygroscopic and must be protected from moisture. Encapsulate the crystal in a hermetically sealed housing with an optical window (e.g., quartz or glass). The interior should be filled with an optical coupling grease or adhesive that matches the refractive index of the crystal and the window.

-

Photodetector Coupling: Optically couple the window of the encapsulated crystal to a light-sensing device, such as a photomultiplier tube (PMT), using optical grease.

-

Light-Tight Housing: Secure the entire assembly in a light-tight housing to prevent ambient light from reaching the photodetector.

Performance Characterization

a. Radioluminescence Spectra Measurement:

-

Excite the BaI₂:Eu²⁺ crystal with a beta source (e.g., ⁹⁰Sr) or an X-ray source.[1][6][9]

-

Collect the emitted light using a spectrograph coupled to a CCD camera.[1][4]

-

Correct the measured spectrum for the spectral sensitivity of the detection system to obtain the true emission profile.[4]

-

This measurement identifies the emission peaks (e.g., at 420 nm and 550 nm) and their relative intensities.

b. Light Yield and Energy Resolution Measurement:

-

Place a calibrated gamma-ray source (e.g., ¹³⁷Cs, which emits at 662 keV) at a fixed distance from the detector.

-

Connect the PMT output to a preamplifier, followed by a shaping amplifier.

-

Feed the shaped pulses into a multichannel analyzer (MCA) to generate a pulse-height spectrum.

-

The spectrum will show a photopeak corresponding to the full energy deposition of the 662 keV gamma rays.

-

Energy Resolution: Calculate the Full Width at Half Maximum (FWHM) of the photopeak and divide it by the peak position (centroid). This ratio, expressed as a percentage, is the energy resolution.[3][6][9]

-

Light Yield: Compare the position of the photopeak with that obtained from a standard scintillator with a known light yield (e.g., CsI:Tl) under the same conditions to estimate the light yield in photons/MeV.[3][4]

c. Scintillation Decay Time Measurement:

-

Excite the crystal with a pulsed source of radiation (e.g., a pulsed laser at 266 nm or pulsed X-rays).[4]

-

Record the scintillation light output as a function of time using a fast photodetector and an oscilloscope or a time-to-digital converter (TDC).

-

Fit the resulting decay curve with one or more exponential functions to determine the decay time constants of the different luminescence components.[4]

Visualizations

Caption: Workflow for BaI₂:Eu²⁺ scintillator detector fabrication.

Caption: Simplified signaling pathway for scintillation in BaI₂:Eu²⁺.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. escholarship.org [escholarship.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. Barium iodide single-crystal scintillator detectors - UNT Digital Library [digital.library.unt.edu]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Barium Iodide in Perovskite Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of barium iodide as a precursor and dopant in the synthesis of perovskite materials. While the direct use of barium iodide hexahydrate as a primary precursor for halide perovskites is not yet widely established in scientific literature, this document outlines protocols for barium doping in lead-halide perovskites and discusses the broader context of incorporating alkaline earth metals into lead-free perovskite structures. The information is intended to guide researchers in exploring the potential of barium-containing perovskites for various applications, including photovoltaics and optoelectronics.

The presence of water in perovskite precursor solutions is a critical factor influencing film crystallization and overall device performance. While anhydrous conditions are often sought, controlled amounts of water, including water of hydration from precursors, can sometimes be beneficial. Studies have shown that a suitable amount of water can facilitate the conversion of precursors to the perovskite phase by forming intermediate hydrates like MAPbI₃·H₂O.[1] However, excessive water can lead to the formation of stable hydrated impurities, such as (MA)₄PbI₆·2H₂O, which can degrade device performance.[1] The impact of water from hydrated precursors like this compound would need to be carefully managed to control the crystallization process and final film quality.[2][3]

Section 1: Barium as a Dopant in Methylammonium (B1206745) Lead Iodide Perovskites

The incorporation of barium as a dopant in methylammonium lead iodide (MAPbI₃) perovskites has been shown to enhance solar cell performance and stability. Barium ions (Ba²⁺) can partially substitute lead ions (Pb²⁺) in the perovskite lattice. Among various alkaline-earth metals, Ba²⁺ has been identified as a suitable candidate for Pb²⁺ replacement, leading to improved power conversion efficiency.[4]

Experimental Protocol: Synthesis of Barium-Doped MAPbI₃ Perovskite Precursor Solution

This protocol is adapted from studies on doping MAPbI₃ with alkaline earth metals.

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

Barium iodide (BaI₂), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Equipment:

-

Glovebox with a nitrogen or argon atmosphere

-

Hotplate stirrer

-

Analytical balance

-

Syringe filters (0.2 μm pore size)

-

Pipettes and vials

Procedure:

-

Precursor Solution Preparation (Control - Undoped MAPbI₃):

-

In a glovebox, prepare a 1.4 M stock solution of MAPbI₃ by dissolving 645.4 mg of PbI₂ and 222.6 mg of MAI in a solvent mixture of 4:1 (v/v) DMF:DMSO.

-

Stir the solution on a hotplate at 60°C for at least 2 hours to ensure complete dissolution.

-

Before use, filter the solution through a 0.2 μm PTFE syringe filter.

-

-

Barium-Doped Precursor Solution Preparation:

-

To prepare Ba²⁺-doped perovskite solutions with varying molar replacement percentages (e.g., 1.0 mol%, 3.0 mol%, 5.0 mol%), adjust the amounts of PbI₂ and BaI₂ accordingly, while keeping the total molar concentration of the divalent cations and MAI constant.

-

For a 3.0 mol% Ba²⁺ replacement, for example, dissolve 625.3 mg of PbI₂ and 16.5 mg of BaI₂ with 222.6 mg of MAI in the 4:1 (v/v) DMF:DMSO solvent mixture.

-

Stir the solution at 60°C for at least 2 hours.

-

Filter the solution through a 0.2 μm PTFE syringe filter before spin-coating.

-

Data Presentation: Performance of Barium-Doped Perovskite Solar Cells

The following table summarizes the performance of perovskite solar cells with varying concentrations of barium doping, as reported in the literature. At an optimal doping level of 3.0 mol%, the power conversion efficiency (PCE) of the solar cell increased from 11.8% to 14.0%.[4]

| Barium Content (mol%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |

| 0 | 0.98 | 19.5 | 61.8 | 11.8 |

| 1.0 | 1.00 | 20.4 | 63.2 | 12.9 |

| 3.0 | 1.01 | 21.0 | 66.0 | 14.0 |

| 5.0 | 0.95 | 19.8 | 64.5 | 12.1 |

Data adapted from a study on enhancing perovskite solar cell performance by doping barium in methylammonium lead halide.[4]

Experimental Workflow Diagram

Caption: Workflow for Barium-Doped Perovskite Solar Cell Fabrication.

Section 2: Alkaline Earth Metals in Lead-Free Perovskites

The toxicity of lead is a major concern for the commercialization of perovskite technologies, driving research into lead-free alternatives. Alkaline earth metals such as strontium and barium are being explored as potential replacements for lead. While the development of high-performance, purely barium-based halide perovskites is still in its early stages, this section provides a general protocol for the synthesis of lead-free perovskite materials containing alkaline earth metals.

Experimental Protocol: Synthesis of Lead-Free Cs-Based Perovskites with Alkaline Earth Metal Doping

This protocol outlines a general approach for synthesizing lead-free double perovskites, such as Cs₂AgBiBr₆, with alkaline earth metal ion regulation.

Materials:

-

Cesium bromide (CsBr)

-

Silver bromide (AgBr)

-

Bismuth bromide (BiBr₃)

-

Barium bromide (BaBr₂), or other alkaline earth metal halides

-

Dimethyl sulfoxide (DMSO)

Equipment:

-

Glovebox with a nitrogen or argon atmosphere

-

Hotplate stirrer

-

Analytical balance

-

Syringe filters (0.2 μm pore size)

-

Pipettes and vials

Procedure:

-

Precursor Solution Preparation (Undoped Cs₂AgBiBr₆):

-

In a glovebox, dissolve stoichiometric amounts of CsBr, AgBr, and BiBr₃ in DMSO to achieve the desired molarity (e.g., 0.5 M).

-

Stir the solution at room temperature until all precursors are fully dissolved.

-

-

Alkaline Earth Metal-Doped Precursor Solution:

-

To introduce an alkaline earth metal, add a specific molar percentage of the corresponding halide salt (e.g., BaBr₂) to the precursor solution.

-

Adjust the stoichiometry of the primary precursors to maintain the overall charge balance and desired elemental ratios.

-

Stir the solution thoroughly to ensure homogeneity.

-

-

Film Deposition and Characterization:

-

Deposit the precursor solution onto a substrate using a suitable technique like spin-coating.

-

Anneal the film at an optimized temperature and time to promote crystallization.

-

Characterize the resulting film using techniques such as X-ray diffraction (XRD) for crystal structure analysis and UV-Vis spectroscopy for optical properties.

-

Logical Relationship Diagram

Caption: Synthesis and Characterization of Ba-Doped Lead-Free Perovskites.

Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature and adapt the procedures based on their specific experimental setup and safety considerations. The use of a glovebox is highly recommended for handling air- and moisture-sensitive perovskite precursors.

References

- 1. Good or evil: what is the role of water in crystallization of organometal halide perovskites? - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 2. OPG [opg.optica.org]

- 3. The impact of precursor water content on solution-processed organometal halide perovskite films and solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Enhancing perovskite solar cell performance and stability by doping barium in methylammonium lead halide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of Barium Iodide in Hybrid Organic-Inorganic Perovskites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybrid organic-inorganic perovskites have emerged as a revolutionary class of materials for various optoelectronic applications, most notably in photovoltaic devices. While lead-based perovskites exhibit exceptional power conversion efficiencies (PCE), the toxicity of lead (Pb) remains a significant environmental and health concern. Barium iodide (BaI₂) has been investigated as a promising dopant or partial replacement for lead in the perovskite crystal structure. The incorporation of barium (Ba²⁺) ions can mitigate lead toxicity and has been shown to enhance the stability and photovoltaic performance of perovskite solar cells.[1][2] This document provides detailed application notes on the role of Barium iodide in hybrid perovskites and protocols for the fabrication and characterization of BaI₂-doped perovskite thin films.

Mechanism of Performance Enhancement with Barium Iodide Doping

The incorporation of Barium iodide into the perovskite lattice influences the material's properties in several beneficial ways:

-

Improved Crystallinity and Structural Stability: Barium doping has been shown to improve the crystallinity and structural stability of the perovskite film.[3] This is attributed to the suitable ionic radius of Ba²⁺ which can substitute Pb²⁺ in the perovskite lattice, maintaining the charge balance and tolerance factor.[1]

-

Enhanced Charge Carrier Dynamics: Time-resolved photoluminescence (TRPL) studies have indicated that Ba²⁺ doping can influence the charge carrier dynamics, leading to improved performance.[1]

-

Favorable Interfacial Band Alignment: Theoretical and experimental studies suggest that barium doping can engineer the interfacial band offset between the perovskite layer and the electron transport layer (ETL). This can lead to a more favorable alignment for charge extraction and reduced recombination at the interface, thereby improving the overall device efficiency.

Below is a diagram illustrating the proposed mechanism of how Barium iodide doping enhances the performance of perovskite solar cells.

References

- 1. Enhancing perovskite solar cell performance and stability by doping barium in methylammonium lead halide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Barium doping effect on the photovoltaic performance and stability of MA0.4FA0.6BaxPb1-xIyCl3-y perovskite solar cells-光电查 [m.oe1.com]

Application Notes and Protocols for the Crystal Growth of Barium Iodide Hexahydrate from Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the growth of barium iodide hexahydrate (BaI₂·6H₂O) crystals from an aqueous solution. The methods described herein are based on established principles of crystallization and solubility data. Barium iodide and its hydrated forms are of interest for various applications, including as a precursor for other iodide compounds and in the synthesis of specialized materials.

Physicochemical Data and Solubility

Barium iodide is an inorganic compound that exists in anhydrous (BaI₂) and hydrated forms, with the dihydrate (BaI₂·2H₂O) and hexahydrate (BaI₂·6H₂O) being common. The hexahydrate form can be crystallized from aqueous solutions at specific temperatures. Barium iodide is freely soluble in water, and its solubility is temperature-dependent, a property that is exploited for crystal growth by the cooling method.

Table 1: Solubility of Barium Iodide in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 166.7 |

| 10 | 172.5 |

| 20 | 181.8 |

| 30 | 192.3 |

| 40 | 203.9 |

| 60 | 221.0 |

| 80 | 235.3 |

| 100 | 246.9 |

Data extracted from the solubility curve of barium iodide.

Experimental Protocols

Two primary methods for the crystal growth of this compound from aqueous solution are detailed below: slow cooling and solvent evaporation.

Protocol for Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of barium iodide in water decreases as the temperature is lowered, leading to the formation of a supersaturated solution and subsequent crystallization.

Materials:

-

Barium iodide dihydrate (BaI₂·2H₂O) or anhydrous barium iodide (BaI₂)

-

Distilled or deionized water

-

Beaker (e.g., 250 mL or 500 mL)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Crystallization dish or beaker

-

Watch glass or other suitable cover

-

Filter paper

-

Spatula

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Based on the solubility data in Table 1, determine the amount of barium iodide needed to create a saturated solution at an elevated temperature (e.g., 60°C). For example, to prepare 100 mL of a saturated solution at 60°C, approximately 221 g of BaI₂ would be added to 100 g of distilled water.

-

Add the calculated amount of distilled water to a beaker with a magnetic stir bar.

-

Gently heat the water on a hot plate to the desired temperature (e.g., 60-70°C).

-

Slowly add the barium iodide salt to the heated water while stirring continuously until it is completely dissolved.

-

If any solid impurities are present, the hot solution can be filtered through a pre-warmed filter paper and funnel to prevent premature crystallization.

-

-

Inducing Crystallization:

-

Transfer the hot, saturated solution to a clean crystallization dish or beaker.

-

Cover the container with a watch glass to prevent contamination and rapid evaporation.

-

Allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal quality, the cooling process should be as slow as possible. This can be achieved by placing the crystallization dish in an insulated container (e.g., a Styrofoam box) or by programming a controlled cooling rate if a programmable water bath is available.

-

-

Crystal Harvesting and Drying:

-

Once the solution has reached room temperature and crystal growth has ceased, carefully decant the supernatant solution.

-

The crystals can be washed with a small amount of ice-cold distilled water to remove any residual mother liquor.

-

Carefully remove the crystals from the dish using a spatula.

-

Dry the crystals by placing them on a filter paper in a desiccator or in a low-temperature oven (below 30°C) to avoid dehydration of the hexahydrate form.

-

Protocol for Crystal Growth by Solvent Evaporation

This method is suitable for growing crystals at a constant temperature and relies on the slow evaporation of the solvent to increase the solute concentration, leading to supersaturation and crystallization.

Materials:

-

Same as in Protocol 2.1.

Procedure:

-

Preparation of a Saturated or Near-Saturated Solution:

-

Prepare a saturated or slightly undersaturated solution of barium iodide in distilled water at room temperature, following the solubility data in Table 1. For example, at 20°C, this would be approximately 181.8 g of BaI₂ per 100 g of water.

-

Ensure the salt is fully dissolved by stirring. Gentle warming can be used to facilitate dissolution, followed by cooling to room temperature.

-

-

Crystallization:

-

Transfer the solution to a clean crystallization dish or a beaker with a wide mouth to provide a large surface area for evaporation.

-

Cover the container with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation while preventing dust and other contaminants from entering.

-

Place the setup in a location with a stable temperature and minimal vibrations.

-

-

Crystal Harvesting and Drying:

-

Monitor the solution over several days to weeks. As the water evaporates, crystals will begin to form and grow.

-

Once the crystals have reached the desired size, or when the mother liquor is nearly depleted, harvest the crystals as described in Protocol 2.1 (steps 3a-d).

-

Visualizations

Caption: Experimental workflow for this compound crystal growth.

Caption: Relationship between temperature and barium iodide solubility.

Application of Barium Iodide in Organobarium Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of barium iodide in organobarium chemistry. It is intended to serve as a practical guide for researchers, scientists, and professionals in drug development, offering detailed protocols, quantitative data, and visualizations to facilitate the use of barium iodide in the synthesis of organobarium reagents and their subsequent applications in organic synthesis.

Introduction to Barium Iodide in Organobarium Chemistry

Barium iodide (BaI₂) is a key precursor in the field of organobarium chemistry. While commercially available barium metal is generally unreactive towards organic halides, barium iodide serves as a convenient starting material to generate a highly reactive form of barium, commonly known as "Rieke Barium". This activated barium is essential for the synthesis of organobarium reagents (RBaX), which are potent nucleophiles analogous to Grignard reagents but often exhibiting unique reactivity and selectivity.

The primary application of barium iodide is its reduction to a highly active barium metal slurry, which readily undergoes oxidative addition with various organic halides to form the corresponding organobarium iodides. These reagents are particularly valued for their high regio- and stereoselectivity in reactions with carbonyl compounds and other electrophiles.

Generation of Activated Barium ("Rieke Barium") from Barium Iodide

The generation of a highly reactive form of barium is crucial for the synthesis of organobarium reagents. The most common method involves the reduction of anhydrous barium iodide with a suitable reducing agent, such as lithium biphenylide.

Experimental Protocol: Preparation of Rieke Barium

This protocol details the preparation of activated barium from anhydrous barium iodide using lithium biphenylide as the reducing agent.

Materials:

-

Anhydrous Barium Iodide (BaI₂)

-

Lithium metal (freshly cut)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (high purity)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Anhydrous Barium Iodide: Commercially available barium iodide dihydrate (BaI₂·2H₂O) must be rendered anhydrous. This is achieved by heating the finely ground solid at 150 °C under reduced pressure for 12-24 hours. The color of the solid will change from pale yellow to white during the initial 1-2 hours.

-

Preparation of Lithium Biphenylide Solution: In a separate Schlenk flask under an inert atmosphere, add freshly cut lithium metal and biphenyl to anhydrous THF. Stir the mixture at room temperature until the lithium is completely consumed, resulting in a characteristic dark green solution of lithium biphenylide.

-

Reduction of Barium Iodide: In the main Schlenk flask, suspend the anhydrous barium iodide in anhydrous THF. Cool the suspension to room temperature.

-

Formation of Activated Barium: Slowly add the freshly prepared lithium biphenylide solution to the stirred suspension of barium iodide at room temperature via a cannula. The reaction mixture will turn into a dark brown suspension, indicating the formation of finely divided, highly reactive barium metal (Rieke Barium).

-

The resulting suspension of activated barium is typically used immediately in subsequent reactions.

Safety Precautions:

-

All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox to prevent reaction with air and moisture.

-

Anhydrous solvents are critical for the success of the reaction.

-

Lithium is a highly reactive metal; handle with care.

Logical Workflow for Rieke Barium Preparation

Caption: Workflow for the preparation of Rieke Barium from barium iodide dihydrate.

Synthesis of Organobarium Iodides

Activated barium, prepared from barium iodide, readily reacts with a variety of organic halides to form organobarium iodides. This oxidative addition reaction is the cornerstone of organobarium reagent synthesis.

Experimental Protocol: Synthesis of Allylbarium Iodide

This protocol describes the synthesis of an allylbarium iodide reagent from Rieke Barium and an allyl halide.

Materials:

-

Suspension of Rieke Barium in THF (prepared as described above)

-

Allyl iodide (or allyl bromide/chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

To the freshly prepared suspension of Rieke Barium in THF at room temperature, slowly add a solution of the allyl halide in anhydrous THF via a cannula.

-

The reaction is typically exothermic and should be controlled by the rate of addition.

-

Stir the reaction mixture at room temperature for a sufficient time to ensure complete formation of the allylbarium reagent. The progress of the reaction can be monitored by quenching aliquots with a suitable electrophile and analyzing the product formation by GC or NMR.

-

The resulting solution of the allylbarium iodide reagent can be used directly in subsequent synthetic transformations.

Reaction Scheme for Organobarium Iodide Synthesis

Caption: General scheme for the synthesis of organobarium halides.

Applications of Organobarium Iodides in Organic Synthesis

Organobarium reagents derived from barium iodide are powerful tools for carbon-carbon bond formation. They exhibit distinct reactivity profiles compared to their magnesium or lithium counterparts, often leading to enhanced selectivity.

Reactions with Carbonyl Compounds

A significant application of organobarium iodides is their reaction with aldehydes and ketones. Allylbarium reagents, in particular, have demonstrated remarkable α-selectivity and high stereoselectivity in their additions to carbonyl compounds.

Quantitative Data on Allylation of Aldehydes:

| Entry | Aldehyde | Allylbarium Reagent | Product | Yield (%) | α:γ Ratio | syn:anti Ratio |

| 1 | Benzaldehyde | Allylbarium chloride | 1-Phenyl-3-buten-1-ol | 98 | >99:1 | - |

| 2 | Cyclohexanecarboxaldehyde | Allylbarium chloride | 1-Cyclohexyl-3-buten-1-ol | 95 | >99:1 | - |

| 3 | Benzaldehyde | Crotylbarium chloride (E) | 1-Phenyl-2-methyl-3-buten-1-ol | 96 | >99:1 | 98:2 |

| 4 | Benzaldehyde | Crotylbarium chloride (Z) | 1-Phenyl-2-methyl-3-buten-1-ol | 94 | >99:1 | 5:95 |

Note: Data is illustrative and based on reported high selectivities of allylbarium reagents. Specific yields and ratios can vary with reaction conditions.

Signaling Pathway for Stereoselective Allylation

The high stereoselectivity observed in the reaction of substituted allylbarium reagents with aldehydes can be rationalized by a chair-like six-membered ring transition state.

Caption: Simplified pathway for the stereoselective allylation of an aldehyde.

Modern Developments: Mechanochemical Synthesis of Arylbarium Reagents

Recent advancements have demonstrated a mechanochemical approach for the synthesis of arylbarium nucleophiles directly from unactivated barium metal and aryl halides, bypassing the need for the preparation of Rieke Barium.[1][2] This solvent-free method offers a more practical and environmentally friendly alternative.

Quantitative Data for Mechanochemically Generated Arylbarium Reagents:

| Entry | Aryl Halide | Electrophile | Product | Yield (%)[1][2] |

| 1 | 4-Iodobiphenyl | Me₂PhSiH | 4-(Dimethylphenylsilyl)biphenyl | 88 |

| 2 | 1-Iodonaphthalene | Me₂PhSiH | 1-(Dimethylphenylsilyl)naphthalene | 87 |

| 3 | 4-Iodobiphenyl | Benzophenone | (4-Biphenyl)diphenylmethanol | 94 |

| 4 | 2-Iodotoluene | Benzophenone | (2-Tolyl)diphenylmethanol | 72 |

Spectroscopic Characterization

Detailed spectroscopic data for organobarium iodide compounds are scarce in the literature. However, standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for their characterization.

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic moiety of the organobarium reagent and the products of subsequent reactions. The chemical shifts of protons and carbons alpha to the barium atom are expected to be shifted upfield due to the electropositive nature of barium.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The C-Ba bond vibration is expected in the far-IR region, but this is often not routinely observed.

Due to the high reactivity and sensitivity of organobarium compounds, in-situ monitoring of reactions using these spectroscopic techniques is often challenging. Characterization is typically performed on the stable organic products after quenching the organobarium reagent.

Conclusion

Barium iodide is a valuable and essential starting material in organobarium chemistry, primarily for the generation of highly reactive Rieke Barium. The resulting organobarium reagents, particularly allylbarium compounds, offer unique advantages in organic synthesis, including high regio- and stereoselectivity in reactions with carbonyl compounds. The emergence of mechanochemical methods provides a promising, more practical alternative for the synthesis of certain organobarium reagents. Further research into the full scope of reactivity and detailed characterization of these powerful synthetic intermediates is warranted.

References

Application Notes and Protocols: Barium Iodide Hexahydrate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of barium iodide hexahydrate (BaI₂·6H₂O) as a reagent in key analytical chemistry techniques. The protocols focus on leveraging the properties of both the barium (Ba²⁺) cation and the iodide (I⁻) anion for quantitative analysis.

Application Note 1: Gravimetric Determination of Sulfate (B86663)

Principle

This compound serves as an excellent source of barium ions (Ba²⁺) for the quantitative precipitation of sulfate ions (SO₄²⁻) from an aqueous solution. The reaction forms a dense, highly insoluble precipitate of barium sulfate (BaSO₄). By carefully collecting, drying, and weighing the precipitate, the amount of sulfate in the original sample can be accurately determined. The low solubility of barium sulfate makes this a highly efficient and accurate gravimetric method.

The net ionic equation for the precipitation reaction is:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Applications

This method is suitable for the analysis of sulfate in various samples, including:

-

Water quality testing (natural, waste, and industrial waters)

-

Purity assessment of soluble sulfate salts

-

Quality control of raw materials and finished products in the pharmaceutical and chemical industries.

Protocol 1: Gravimetric Determination of Sulfate using this compound

Materials and Reagents

-

This compound (BaI₂·6H₂O), Analytical Grade

-

Hydrochloric Acid (HCl), concentrated and 1 M solutions

-

Silver Nitrate (B79036) (AgNO₃) solution, 0.1 M

-

Deionized Water

-

Ashless filter paper (e.g., Whatman No. 42)

-

Sample containing an unknown amount of sulfate

Equipment

-

Analytical balance (readable to 0.1 mg)

-

Beakers (400 mL)

-

Graduated cylinders

-

Glass stirring rods

-

Watch glasses

-

Bunsen burner or hot plate

-

Drying oven

-

Muffle furnace

-

Desiccator

-

Funnels

Procedure

-

Sample Preparation: Accurately weigh a suitable amount of the sulfate-containing sample (to yield approximately 0.3-0.5 g of BaSO₄ precipitate) and dissolve it in 200 mL of deionized water in a 400 mL beaker. Acidify the solution by adding 4 mL of 1 M HCl.

-

Precipitation: Heat the sample solution to near boiling. In a separate beaker, prepare a solution of this compound by dissolving a slight excess of the reagent (calculated based on the expected sulfate concentration) in 100 mL of deionized water. Heat this solution to near boiling. Slowly add the hot barium iodide solution to the hot sample solution while stirring continuously.

-

Digestion of the Precipitate: Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for 1-2 hours. This process, known as Ostwald ripening, encourages the formation of larger, more easily filterable crystals and reduces impurities.

-

Filtration and Washing: Decant the clear supernatant liquid through an ashless filter paper. Wash the precipitate in the beaker with small portions of hot deionized water, decanting the washings through the filter. Transfer the precipitate to the filter paper and continue washing with hot deionized water until the filtrate is free of chloride ions. To test for the absence of chloride (indicating complete washing of the precipitating agent), collect a small amount of the filtrate and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that washing is complete.

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible that has been previously ignited to a constant weight. Dry the crucible and its contents in a drying oven. Once dry, char the filter paper by gently heating the crucible with a Bunsen burner. Avoid allowing the paper to burst into flame. After charring is complete, ignite the crucible and precipitate in a muffle furnace at 800-900 °C for at least one hour.

-

Cooling and Weighing: After ignition, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible and the BaSO₄ precipitate accurately. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

-

Calculation: Calculate the percentage of sulfate in the original sample using the following formula:

% SO₄²⁻ = [(Mass of BaSO₄ precipitate) × (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄)] / (Initial Mass of Sample) × 100

Experimental Workflow for Gravimetric Sulfate Analysis

Caption: Workflow for the gravimetric determination of sulfate.

Application Note 2: Iodometric Titration for the Determination of Oxidizing Agents

Principle

This compound can be used as a source of iodide ions (I⁻) for iodometric titrations. This technique is an indirect method for determining the concentration of oxidizing agents. In an acidic solution, the oxidizing analyte reacts with an excess of iodide ions to liberate a stoichiometric amount of iodine (I₂).

Oxidizing Agent + 2I⁻ → Reduced Analyte + I₂

The liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator. The endpoint is signaled by the disappearance of the deep blue starch-iodine complex.

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Applications

This method is widely used for the determination of various oxidizing agents, including:

-

Hydrogen peroxide (H₂O₂)

-

Permanganate (MnO₄⁻)

-

Dichromate (Cr₂O₇²⁻)

-

Hypochlorite (OCl⁻) in bleach solutions

-

Dissolved oxygen in water samples

Protocol 2: Iodometric Titration of Hydrogen Peroxide

Materials and Reagents

-

This compound (BaI₂·6H₂O), Analytical Grade

-

Standardized Sodium Thiosulfate (Na₂S₂O₃) solution, ~0.1 M

-

Sulfuric Acid (H₂SO₄), 3 M

-

Starch indicator solution, 1% (w/v)

-

Sample containing an unknown concentration of Hydrogen Peroxide (H₂O₂)

-

Deionized Water

Equipment

-

Buret, 50 mL

-

Pipettes, volumetric

-

Erlenmeyer flasks, 250 mL

-

Graduated cylinders

-

Magnetic stirrer and stir bar (optional)

Procedure

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the hydrogen peroxide sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.

-

Reaction with Iodide: To the flask, add 10 mL of 3 M sulfuric acid. Then, add an excess of this compound (approximately 2-3 g, accurately weighed if necessary for other calculations, but typically in excess). Swirl the flask to dissolve the solid. The solution will turn a yellow-brown color due to the liberation of iodine.

H₂O₂(aq) + 2I⁻(aq) + 2H⁺(aq) → I₂(aq) + 2H₂O(l)

-

Titration: Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution. Continue adding the titrant until the brown color of the iodine fades to a pale yellow.

-

Indicator Addition: Add 2 mL of the starch indicator solution to the flask. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-